molecular formula C10H10ClNO3 B2516398 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid CAS No. 20266-25-5

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid

Cat. No.: B2516398
CAS No.: 20266-25-5
M. Wt: 227.64
InChI Key: GWHPLVIIGOTUJS-UHFFFAOYSA-N
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Description

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid (CAS: 20266-25-5) is a substituted butanoic acid derivative characterized by a 2-chlorophenyl group linked via an amide bond to the γ-carbon of the butanoic acid chain. Its molecular formula is C₁₀H₁₀ClNO₃, with a molecular weight of 227.64 g/mol (monoisotopic mass: 227.034921) .

The ortho-chloro substituent on the phenyl ring introduces steric hindrance and electronic effects, influencing solubility, acidity, and intermolecular interactions such as hydrogen bonding . Its crystalline structure has been studied using X-ray diffraction, with refinement often performed via SHELX software .

Properties

IUPAC Name

4-(2-chloroanilino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-7-3-1-2-4-8(7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHPLVIIGOTUJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid typically involves the reaction of 2-chloroaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid serves as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for various chemical reactions, including:

  • Oxidation: Can be oxidized to form quinones or other derivatives.
  • Reduction: Capable of being reduced to corresponding amines or alcohols.
  • Substitution Reactions: The aromatic ring can undergo electrophilic substitution reactions like nitration or halogenation.

Biology

Research has indicated that this compound may possess biological activities , particularly:

  • Antimicrobial Properties: Studies suggest potential efficacy against various bacterial strains.
  • Anticancer Activities: Preliminary investigations indicate that it may inhibit cancer cell proliferation by interfering with specific molecular pathways.

Case Study: Enzyme Inhibition
A study demonstrated that this compound acts as an enzyme inhibitor, binding to active sites and modulating biological pathways. This characteristic is crucial for its potential therapeutic applications in diseases influenced by enzyme activity.

Medicine

In medicinal chemistry, ongoing research aims to explore its potential as a therapeutic agent for various conditions:

  • Anti-inflammatory Effects: Investigations are underway to assess its capacity to reduce inflammation.
  • Pharmacological Properties: The compound's interactions with biological targets are being studied to understand its mechanism of action better.

Industrial Applications

In industry, this compound is utilized in the development of new materials, including:

  • Polymers: Its unique chemical properties allow for the creation of specialized polymers with desired characteristics.
  • Coatings: The compound may be incorporated into coatings to enhance performance attributes .

Mechanism of Action

The mechanism of action of 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table compares key structural features and properties of 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid with its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound C₁₀H₁₀ClNO₃ 227.64 Ortho-Cl on phenyl Steric hindrance, moderate acidity due to Cl’s electron-withdrawing effect
4-[(2-Fluorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀FNO₃ 211.19 Ortho-F on phenyl Higher electronegativity, potential for stronger hydrogen bonding
4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid C₁₁H₁₂ClNO₃ 241.67 3-Cl, 2-CH₃ on phenyl Increased lipophilicity and steric bulk
4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid C₁₂H₁₅NO₃ 221.25 Ortho-CH₂CH₃ on phenyl Enhanced lipophilicity; reduced acidity compared to Cl derivatives
4-({4-[(2E)-3-(2,5-Dimethoxyphenyl)prop-2-enoyl]phenyl}amino)-4-oxobutanoic acid C₂₁H₂₁NO₆ 383.40 Conjugated enoyl, methoxy groups Extended π-system; UV-Vis activity due to conjugation
4-[(4-Chlorophenyl)amino]-4-oxobutanoic acid C₁₀H₁₀ClNO₃ 227.64 Para-Cl on phenyl Symmetrical substitution; higher solubility than ortho-Cl analogue

Biological Activity

4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid, with the molecular formula C11H11ClO3, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a chlorophenyl group attached to a butanoic acid backbone, which is believed to contribute to its diverse pharmacological properties. Recent studies have indicated its potential as an enzyme inhibitor and its applications in treating various diseases, including neurodegenerative disorders and cancer.

Chemical Structure and Properties

The compound's structure includes a carbonyl group (C=O) adjacent to a carboxylic acid functional group (–COOH). This configuration is pivotal for its biological activity, influencing how it interacts with biological targets.

Property Details
Molecular FormulaC11H11ClO3
Molecular Weight224.66 g/mol
Functional GroupsCarboxylic acid, Carbonyl
SolubilitySoluble in organic solvents

Enzyme Inhibition

Research has shown that this compound acts as an inhibitor of kynurenine 3-monooxygenase (KMO), an enzyme involved in the metabolism of tryptophan and linked to neurodegenerative diseases and cancer. Inhibition of KMO may help mitigate the effects of neurodegenerative processes by altering the kynurenine pathway, which is implicated in inflammation and neurotoxicity.

  • Case Study : A study demonstrated that derivatives of this compound exhibited significant inhibitory activity against KMO, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease and certain cancers .

Antimicrobial and Anticancer Properties

The compound has also been investigated for its antimicrobial and anticancer properties. Preliminary studies indicate that it may possess activity against various bacterial strains and cancer cell lines.

  • Research Findings : In vitro assays revealed that this compound showed cytotoxic effects on human cancer cell lines, indicating its potential as a chemotherapeutic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications to the chlorophenyl group or the butanoic acid moiety can significantly affect its binding affinity to target enzymes and receptors.

Modification Effect on Activity
Chlorine Position ChangeAlters pharmacokinetics and dynamics
Additional SubstituentsCan enhance lipophilicity or alter reactivity

The mechanism through which this compound exerts its effects involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to downstream effects that are beneficial in treating various diseases.

  • Example Mechanism : By inhibiting KMO, the compound may reduce the production of neurotoxic metabolites from tryptophan metabolism, thereby protecting neuronal health .

Applications in Medicine

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Neurology : Potential treatment for neurodegenerative diseases through KMO inhibition.
  • Oncology : Investigated for anticancer properties against specific tumor types.
  • Antimicrobial Treatments : Potential use against resistant bacterial strains.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 4-[(2-Chlorophenyl)amino]-4-oxobutanoic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via amide coupling or Friedel-Crafts acylation followed by functional group modifications. A Michael-type addition, as described for analogous 4-oxo-4-arylbutanoic acids, involves reacting thioglycolic acid with (E)-4-aryl-4-oxo-2-butenoic acid precursors under controlled pH and temperature . Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Catalysts : Lewis acids (e.g., AlCl₃) improve acylation efficiency.
  • Purification : Recrystallization from ethanol/water mixtures yields high-purity products.

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • FT-IR/Raman : Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) vibrations .
  • NMR : 1^1H NMR resolves aromatic protons (δ 7.2–7.8 ppm) and the α-proton adjacent to the carbonyl (δ 2.5–3.0 ppm).
  • X-ray crystallography : SHELX and OLEX2 software enable precise determination of bond lengths/angles and hydrogen-bonding networks, critical for confirming the planar amide moiety and chlorophenyl orientation .

Intermediate: How can researchers design assays to evaluate the biological activity of this compound?

  • Enzyme inhibition assays : Use fluorescence-based kits to test interactions with target enzymes (e.g., kinases) at varying concentrations (1–100 µM).
  • Cellular uptake studies : Radiolabel the compound (e.g., 14^{14}C) and measure intracellular accumulation via liquid scintillation.
  • Toxicity profiling : MTT assays on human cell lines (e.g., HEK293) assess IC₅₀ values. Include positive/negative controls (e.g., cisplatin for cytotoxicity) .

Advanced: How should discrepancies in crystallographic data (e.g., bond lengths vs. theoretical values) be addressed during refinement?

  • Data validation : Use checkCIF (IUCr) to flag outliers (>3σ deviations).
  • Refinement strategies : In SHELXL, adjust displacement parameters (ADPs) for anisotropic atoms and apply restraints to geometrically strained regions.
  • Twinned data : For non-merohedral twinning, employ HKLF5 in SHELXL to deconvolute overlapping reflections .

Advanced: What computational and experimental approaches are used to design derivatives with enhanced bioactivity or solubility?

  • QSAR modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with logP values to predict solubility.
  • Derivatization : Introduce sulfonamide or morpholine groups via nucleophilic substitution at the oxobutanoic acid moiety (e.g., 4-[(3,5-Dichlorophenyl)amino]-2-morpholinobutanoic acid) .
  • Crystallographic screening : Co-crystallize derivatives with target proteins (e.g., COX-2) to assess binding modes .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response normalization : Re-analyze raw data using standardized metrics (e.g., % inhibition vs. control).
  • Batch variability : Compare synthesis protocols (e.g., purity via HPLC-UV) and solvent systems (DMSO vs. saline).
  • Meta-analysis : Apply multivariate regression to isolate variables (e.g., cell line genotype, assay temperature) influencing IC₅₀ discrepancies .

Methodological: What strategies ensure reproducibility in synthesizing enantiomerically pure forms of this compound?

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol gradients.
  • Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective hydrogenation of intermediate α,β-unsaturated ketones.
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated data .

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